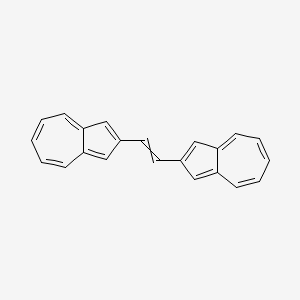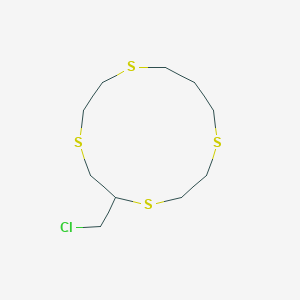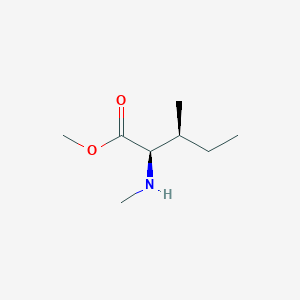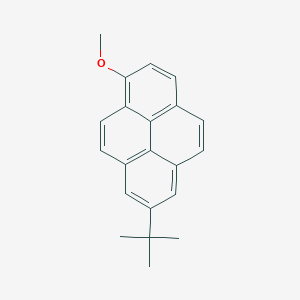
7-Tert-butyl-1-methoxypyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tert-butyl-1-methoxypyrene is a substituted pyrene derivative known for its unique structural and electronic properties. Pyrene, a polycyclic aromatic hydrocarbon, serves as the core structure, with tert-butyl and methoxy groups attached at the 7 and 1 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-1-methoxypyrene typically involves the electrophilic aromatic substitution of pyrene. The 2 and 7 positions of pyrene are less reactive towards electrophilic substitution compared to the 1, 3, 6, and 8 positions. selective substitution can be achieved using bulky electrophiles such as tert-butyl chloride . The methoxylation at the 1 position can be carried out using methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Small-scale laboratory synthesis remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-1-methoxypyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups at specific positions on the pyrene core.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
7-Tert-butyl-1-methoxypyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecular architectures.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe.
Industry: Utilized in the development of organic electronic materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-tert-butyl-1-methoxypyrene involves its interaction with molecular targets through its aromatic core and functional groups. The tert-butyl and methoxy groups influence the electronic properties of the pyrene core, affecting its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as in photophysical studies or biological interactions .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylpyrene: Another pyrene derivative with tert-butyl groups at the 2 and 7 positions.
1-Methoxypyrene: A simpler derivative with only a methoxy group at the 1 position.
Uniqueness
7-Tert-butyl-1-methoxypyrene is unique due to the combination of tert-butyl and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its utility in specific applications, such as organic electronics and photophysics, compared to other pyrene derivatives .
Properties
CAS No. |
189371-39-9 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
7-tert-butyl-1-methoxypyrene |
InChI |
InChI=1S/C21H20O/c1-21(2,3)16-11-14-6-5-13-8-10-18(22-4)17-9-7-15(12-16)19(14)20(13)17/h5-12H,1-4H3 |
InChI Key |
QGLBFZUILRSYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)OC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)

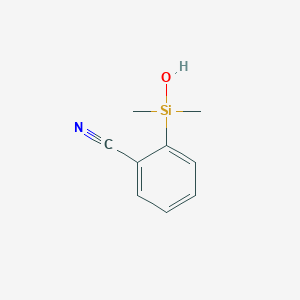
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)

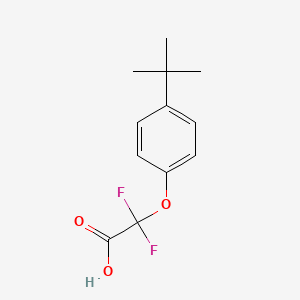
![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
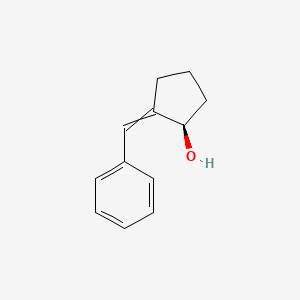
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
